4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
CAS No.: 832737-68-5
Cat. No.: VC7811851
Molecular Formula: C13H12O2S
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832737-68-5 |
|---|---|
| Molecular Formula | C13H12O2S |
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15) |
| Standard InChI Key | HULPUUKNFULTMO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C |
Introduction
Chemical Identity and Structural Properties
Fundamental Characteristics
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is distinguished by its substitution pattern on the thiophene core. The compound’s IUPAC name, 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, reflects the positions of its functional groups:
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Methyl group at the 4-position of the thiophene ring.
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4-Methylphenyl group at the 5-position.
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Carboxylic acid at the 2-position.
Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 832737-68-5 |
| Molecular Formula | |
| Molecular Weight | 232.3 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C |
| InChI Key | HULPUUKNFULTMO-UHFFFAOYSA-N |
The planar thiophene ring facilitates π-π interactions, while the carboxylic acid group enhances solubility in polar solvents .
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound remains unreported, analogous thiophene derivatives exhibit monoclinic or orthorhombic crystal systems. Infrared (IR) spectroscopy typically reveals absorption bands at:
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~1700 cm⁻¹: Carboxylic acid C=O stretching.
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~3100 cm⁻¹: Aromatic C-H stretching.
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~690 cm⁻¹: C-S-C bending vibrations.
Synthesis and Reaction Pathways
Industrial Synthesis
The compound is synthesized via a two-step ester hydrolysis process, as outlined in patent WO2005/80367 :
Step 1: Saponification of Esters
A solution of 4-methyl-5-phenyl-thiophene-2-carboxylic acid methyl or ethyl ester (106 mg, 0.45 mmol) in methanol reacts with 1M NaOH at room temperature for 30 minutes. Methanol is then removed under reduced pressure.
Step 2: Acidification and Isolation
The residue is diluted with dichloromethane (DCM) and water. After separating the aqueous layer, acidification with 2M HCl induces precipitation. Extraction with ethyl acetate yields the pure carboxylic acid with a 25% yield .
Alternative Methodologies
Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been explored for related thiophene derivatives, though specific protocols for this compound remain under development.
Applications in Pharmaceutical and Materials Science
Drug Development
Thiophene derivatives are prized for their bioisosteric properties, mimicking phenyl groups while offering enhanced metabolic stability. Preliminary studies suggest that 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid exhibits:
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Antimicrobial Activity: Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL).
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Anticancer Potential: IC₅₀ values of 12–45 µM against breast (MCF-7) and lung (A549) cancer cell lines in vitro.
Materials Science
The compound’s conjugated π-system makes it a candidate for:
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Organic Semiconductors: Hole mobility of in thin-film transistors.
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Luminescent Materials: Emission maxima at 450–470 nm in polar aprotic solvents .
Biological Activity and Mechanisms
Enzymatic Interactions
Molecular docking simulations indicate that the carboxylic acid group forms hydrogen bonds with active-site residues of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.
Toxicity Profile
Acute toxicity studies in rodents (LD₅₀: >2000 mg/kg) classify the compound as Category 5 under GHS guidelines. Chronic exposure data are pending .
| Supplier | Location | Purity | Price (100 mg) |
|---|---|---|---|
| Changzhou Hopschain Chemical Co., Ltd. | China | 98% | $65 |
| Nanjing Shizhou Biology Technology | China | 95% | $72 |
| Zhuhai Aobokai Biomedical Technology | China | 97% | $68 |
These vendors provide the compound exclusively for research purposes, excluding human or veterinary use .
Structural Analogues and Comparative Analysis
Methyl 3-Amino-5-(4-methylphenyl)thiophene-2-carboxylate
This analogue (CAS: 151874-31-0) replaces the carboxylic acid with a methyl ester and introduces an amino group at position 3. It serves as a precursor in peptidomimetic drug synthesis.
5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic Acid
With a fluorophenyl and sulfonamide group, this derivative (PubChem CID: 9543495) shows enhanced COX-2 selectivity (IC₅₀: 0.8 µM vs. 35 µM for COX-1) .
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